ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Organic Synthesis Methodology Process Chemistry

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (CAS 56872-60-7) is a synthetic organic compound belonging to the class of esters, characterized by a 3,4-dimethoxyphenyl group attached to a 4-oxobutanoate moiety. Its molecular formula is C14H18O5 with a molecular weight of 266.29 g/mol.

Molecular Formula C14H18O5
Molecular Weight 266.29 g/mol
CAS No. 56872-60-7
Cat. No. B1331114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE
CAS56872-60-7
Molecular FormulaC14H18O5
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C14H18O5/c1-4-19-14(16)8-6-11(15)10-5-7-12(17-2)13(9-10)18-3/h5,7,9H,4,6,8H2,1-3H3
InChIKeyRUYBXJYVHYDTQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutyrate (CAS 56872-60-7): Chemical Identity and Procurement-Relevant Characteristics


Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate (CAS 56872-60-7) is a synthetic organic compound belonging to the class of esters, characterized by a 3,4-dimethoxyphenyl group attached to a 4-oxobutanoate moiety . Its molecular formula is C14H18O5 with a molecular weight of 266.29 g/mol . The compound is utilized as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds , and is studied for its potential biological activities .

Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutyrate: Why Direct Substitution by Structural Analogs May Compromise Experimental Integrity


Direct substitution of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate with close analogs, such as its positional isomers (e.g., ethyl 4-(2,4-dimethoxyphenyl)-4-oxobutyrate ), is not scientifically valid without re-validation. Even minor alterations in the substitution pattern of the dimethoxyphenyl ring can lead to significant differences in chemical reactivity, as documented in the divergent yields and reaction conditions required for the synthesis of β-aroylacrylic acid derivatives [1]. Furthermore, in biological contexts, the specific 3,4-dimethoxy substitution is a known pharmacophore feature influencing target binding, whereas other substitution patterns (e.g., 2,4- or 3,5-dimethoxy) have been observed to confer distinct and sometimes conflicting activity profiles in related compound classes .

Quantitative Evidence Guide: Verifiable Differentiation of Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutyrate (CAS 56872-60-7)


Synthesis Efficiency: Quantitative Yield in One-Step Protocol Using Adapted Vilsmeier Conditions

The synthesis of ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate can be achieved in a quantitative yield via a one-step protocol using adapted Vilsmeier conditions, demonstrating a high-efficiency synthetic route for this specific ester [1]. While comparative yield data for the same reaction with different substrates is not available in this source, the reported quantitative yield provides a baseline performance metric for evaluating this specific compound's synthetic accessibility relative to literature values for similar compounds.

Organic Synthesis Methodology Process Chemistry

Enzymatic Target Engagement: Dihydroorotase Inhibition with an IC50 of 1 mM at pH 7.37

This compound exhibits measurable, albeit low, inhibitory activity against the enzyme dihydroorotase from mouse Ehrlich ascites cells, with an IC50 value of 1.00E+6 nM (1 mM) at a concentration of 10 μM and pH 7.37 [1]. In contrast, for other unrelated targets, such as the beta2-adrenoceptor, structurally complex analogs incorporating the 3,4-dimethoxyphenyl motif can achieve potencies in the sub-nanomolar range (e.g., Kd of 0.708 nM) [2]. This disparity highlights the compound's specific, target-dependent activity profile, underscoring that its value is not as a potent lead but as a probe for specific enzymatic interactions or as a scaffold for further optimization.

Biochemistry Enzymology Drug Discovery

Broad-Spectrum Antimicrobial Potential: Evidence of Anti-Biofilm Activity Against Enterococcus faecalis

Ethyl 4-(3,4-dimethoxyphenyl)-4-oxobutyrate has been reported to inhibit biofilm formation in Enterococcus faecalis with an IC50 of 1.25E+5 nM (125 μM) after a 20-hour incubation [1]. While direct comparator data for close structural analogs is unavailable in this source, this activity profile differentiates it from the compound's other reported actions, such as its weak dihydroorotase inhibition (IC50 = 1 mM) [2]. This suggests a potential for selective applications in studying or mitigating bacterial virulence through biofilm inhibition, a mechanism distinct from direct enzyme inhibition or cytotoxicity.

Microbiology Antimicrobial Resistance Biofilm Research

High-Value Application Scenarios for Ethyl 4-(3,4-Dimethoxyphenyl)-4-oxobutyrate (CAS 56872-60-7)


High-Yield Synthesis of Heterocyclic Building Blocks

Based on its reported quantitative yield in a one-step Vilsmeier protocol [1], this compound is a cost-effective starting material for the scalable synthesis of more complex heterocyclic molecules. It is a preferred choice for process chemistry and medicinal chemistry campaigns where minimizing step count and maximizing material throughput are critical.

Probe Development for Dihydroorotase Enzymology Studies

Given its specific, albeit weak, inhibition of dihydroorotase (IC50 = 1 mM) [2], this compound can serve as a foundational scaffold for structure-activity relationship (SAR) studies aimed at developing more potent and selective inhibitors of this enzyme. It is particularly relevant for research into pyrimidine biosynthesis and related therapeutic areas.

Mechanistic Research into Bacterial Biofilm Inhibition

With its demonstrated anti-biofilm activity against Enterococcus faecalis (IC50 = 125 μM) [3], this compound is a valuable chemical probe for dissecting the molecular pathways governing bacterial biofilm formation. It is especially suited for research programs focused on novel anti-virulence strategies to combat antimicrobial-resistant infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for ETHYL 4-(3,4-DIMETHOXYPHENYL)-4-OXOBUTYRATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.